
N,N-dimethyl-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide
Overview
Description
N,N-dimethyl-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Pyrazole derivatives are recognized for their pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities .
Preparation Methods
The synthesis of N,N-dimethyl-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the pyrazole ring . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications .
Chemical Reactions Analysis
N,N-dimethyl-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N,N-dimethyl-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes or cell proliferation. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
N,N-dimethyl-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide can be compared with other pyrazole derivatives such as:
Celecoxib: A well-known anti-inflammatory drug with a similar pyrazole core.
Rimonabant: An anti-obesity drug that also contains a pyrazole ring.
Sulfaphenazole: An antibacterial agent with a pyrazole structure.
These compounds share the pyrazole scaffold but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
N,N-dimethyl-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-26(2)24(28)22-17-27(21-11-7-4-8-12-21)25-23(22)20-15-13-19(14-16-20)18-9-5-3-6-10-18/h3-17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLCOTTVTFWTKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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